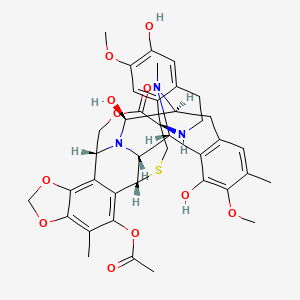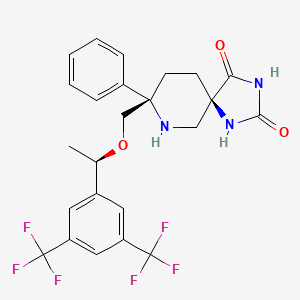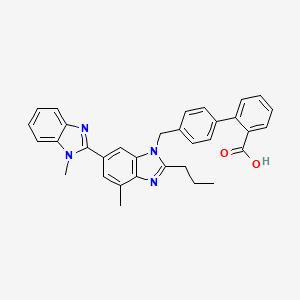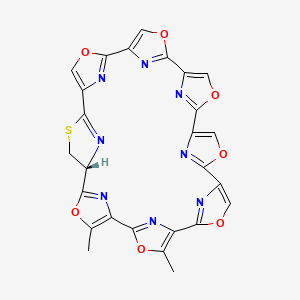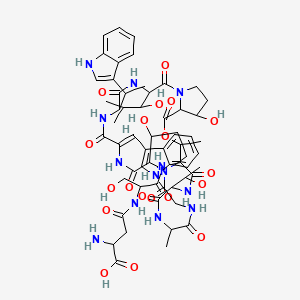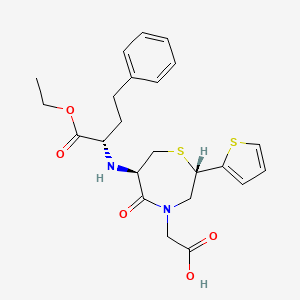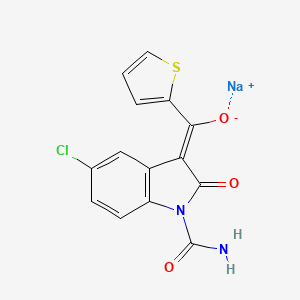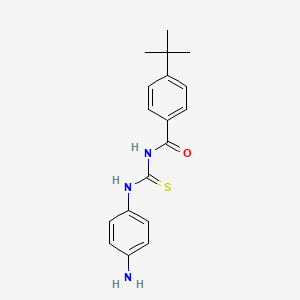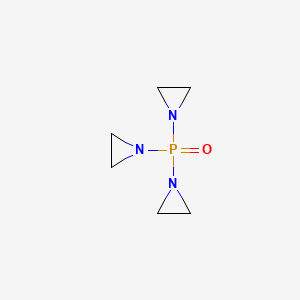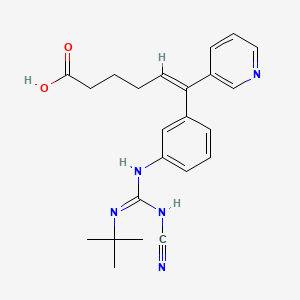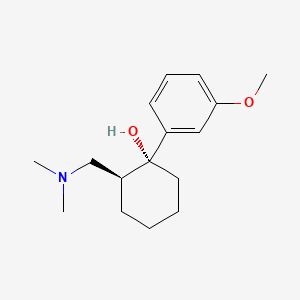![molecular formula C15H10BrNO2 B1683070 1-[(4-Bromophenyl)methyl]indole-2,3-dione CAS No. 79183-37-2](/img/structure/B1683070.png)
1-[(4-Bromophenyl)methyl]indole-2,3-dione
Descripción general
Descripción
“1-[(4-Bromophenyl)methyl]indole-2,3-dione” is a chemical compound with the molecular formula C15H10BrNO2 . It is also known by other names such as “1-(4-Bromobenzyl)indole-2,3-dione”, “N-4-Bromobenzylisatin”, and has the PubChem CID 3008304 .
Molecular Structure Analysis
The molecular structure of “1-[(4-Bromophenyl)methyl]indole-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI string for this compound isInChI=1S/C15H10BrNO2/c16-11-7-5-10 (6-8-11)9-17-13-4-2-1-3-12 (13)14 (18)15 (17)19/h1-8H,9H2 . Physical And Chemical Properties Analysis
The molecular weight of “1-[(4-Bromophenyl)methyl]indole-2,3-dione” is 316.15 g/mol . It has a XLogP3 value of 2.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 37.4 Ų .Aplicaciones Científicas De Investigación
Neuroscience: Neurotransmission Receptors / Channels GPCR Muscarinic Receptors
Summary of the Application
VU0119498 is a M1 muscarinic receptor agonist and pan mAChR M3, M5 positive allosteric modulator (PAM) . It’s used in neuroscience for studying neurotransmission receptors and channels, particularly GPCR muscarinic receptors .
Methods of Application
The compound is synthetic and has a purity of over 99%. It’s soluble in DMSO to 100 mM . For storage, it’s recommended to store at +4°C, and the product can be stored for up to 12 months .
Results or Outcomes
VU0119498 is a neuroprotective agent and is active in vitro . It has an EC50 of 3.1 μM .
Diabetes Research: Insulin Secretion in Mice
Summary of the Application
VU0119498 is used in diabetes research as a positive allosteric modulator that promotes insulin secretion in mice by selectively enhancing M3 muscarinic receptor signaling in beta-cells .
Methods of Application
The compound VU0119498 was administered to mice, and its effects on insulin levels and glucose tolerance were observed . The study was conducted regardless of the diet on which the mice were maintained .
Results or Outcomes
Acute treatment of mice with VU0119498 resulted in significant increases in plasma insulin levels, associated with improved glucose tolerance . This effect was observed independent of the diet on which the mice were maintained . The beneficial metabolic effects caused by VU0119498 treatment were absent in mice that selectively lacked M3Rs in pancreatic beta-cells .
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLOEULSHGYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



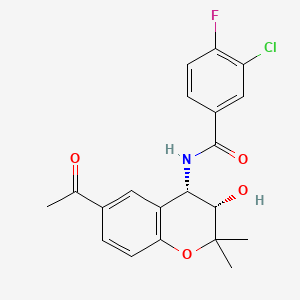
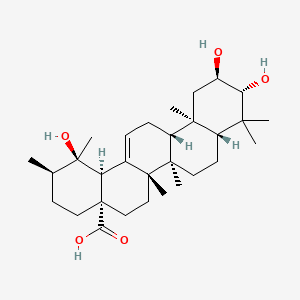
![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)
